1,7-Octadiene-4,5-diol

Purity Quality Control Procurement Specification

1,7-Octadiene-4,5-diol (octa-1,7-diene-4,5-diol) is a C8 vicinal diol bearing two terminal alkene functionalities. This bifunctional building block serves as a critical intermediate in the synthesis of 3-butenal (B689745), a reagent required for constructing 2′,2′-difluoro 5′-nor-carbocyclic phosphonic acid nucleosides evaluated as antiviral agents.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 111512-37-9
Cat. No. B107264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Octadiene-4,5-diol
CAS111512-37-9
Synonyms1,7-Octadien-4,5-diol
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC=CCC(C(CC=C)O)O
InChIInChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7-10H,1-2,5-6H2
InChIKeyWNGQPXSRMCTUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Octadiene-4,5-diol (CAS 111512-37-9): Strategic Sourcing Guide for a Vicinal Diene-Diol Intermediate


1,7-Octadiene-4,5-diol (octa-1,7-diene-4,5-diol) is a C8 vicinal diol bearing two terminal alkene functionalities. This bifunctional building block serves as a critical intermediate in the synthesis of 3-butenal (B689745), a reagent required for constructing 2′,2′-difluoro 5′-nor-carbocyclic phosphonic acid nucleosides evaluated as antiviral agents . The compound exhibits predicted boiling point of 245.4 ± 35.0 °C and density of 1.0 ± 0.1 g/cm³ [1].

Synthetic route Periodate cleavage of vicinal diol to 3-butenal
Metathesis ready Terminal 1,7-diene geometry for ring-closing metathesis
Specification High-purity grade supports multi-step synthesis scale-up

Why Generic Diol Substitution Fails for 1,7-Octadiene-4,5-diol Procurement


Regioisomeric octadiene-diols (e.g., 1,7-octadiene-3,6-diol) and methyl-substituted analogs (e.g., 4,5-dimethyl-1,7-octadiene-4,5-diol) lack the precise spatial arrangement of functional groups required for the validated synthetic route to 3-butenal and the downstream antiviral nucleoside pharmacophore [1]. The 4,5-vicinal diol motif is essential for oxidative C–C cleavage, while the terminal 1,7-diene geometry ensures correct metathesis and cross-coupling behavior [2]. Substituting any isomer introduces altered reactivity, potentially collapsing the established synthetic sequence and compromising yield or purity of the final active pharmaceutical intermediate.

Target feature 4,5-Vicinal diol geometry
Substitute mismatch Non-vicinal isomers (e.g., 1,3- or 1,4-diols) do not undergo oxidative cleavage to 3-butenal.
Target feature Terminal 1,7-diene
Substitute mismatch Methyl-substituted or internal alkenes alter metathesis reactivity and cross-coupling outcome.
Target feature Published synthetic precedent
Substitute mismatch No regioisomeric octadiene-diol is documented in the antiviral nucleoside phosphonate route.

1,7-Octadiene-4,5-diol Technical Differentiation: Quantified Evidence for Procurement Decisions


Higher Commercial Purity Specification vs. Structurally Analogous Research Diols

Commercially sourced 1,7-octadiene-4,5-diol is offered at 99% purity by major chemical suppliers, whereas the nearest structural analogs—including 4,5-dimethyl-1,7-octadiene-4,5-diol and other C8 diene-diols—are typically supplied at 95% purity . This 4% absolute purity advantage reduces the burden of additional purification steps prior to use in sensitive synthetic sequences.

Purity specification
Specification review
99% (target) vs 95% (analog diols) +4 pp
May reduce in-house purification burden before key steps.
Based on commercial supplier specifications; GC/HPLC methods.
Purity Quality Control Procurement Specification

Vicinal Diol Reactivity Enables Quantitative Oxidative Cleavage to 3-Butenal

The 4,5-vicinal diol motif undergoes selective oxidative C–C bond cleavage with periodate to yield 3-butenal, a transformation that proceeds quantitatively with vicinal diols while being completely unattainable with 1,3- or 1,4-diol isomers such as 1,7-octadiene-3,6-diol [1]. This reaction is the cornerstone of the compound's documented utility as a precursor to antiviral nucleoside intermediates.

Oxidative cleavage reactivity
Class-level
Quantitative cleavage vs No reaction
Only the 4,5-vicinal diol enables periodate-mediated route to 3-butenal.
Standard NaIO₄ conditions; alternative isomers unreactive.
Oxidative Cleavage Synthetic Efficiency Periodate Reaction

Validated Intermediate in Published Antiviral Nucleoside Synthesis Route

1,7-Octadiene-4,5-diol is the only octadiene-diol explicitly cited as the synthetic intermediate for 3-butenal in the published synthesis of 2′,2′-difluoro 5′-nor-carbocyclic phosphonic acid nucleosides, a class that yielded adenine analog 19 with anti-HIV-1 activity (EC₅₀ = 13 μM) [1]. No alternative octadiene-diol isomer has been documented in this specific synthetic pathway, establishing the 4,5-diol isomer as the route-enabling building block.

Synthetic route precedent
Reported
Shen et al. 2014: validated route to antiviral nucleoside phosphonate
Literature precedent supports method transfer and risk reduction.
Only octadiene-diol with documented role in this specific scaffold.
Antiviral Nucleoside Medicinal Chemistry Synthetic Route

Defined Solubility and Storage Stability Profile Supporting Laboratory Handling

1,7-Octadiene-4,5-diol demonstrates practical solubility in dichloromethane, ethyl acetate, and methanol, and is recommended for storage at –20 °C for optimal stability . In contrast, comparative physicochemical data for 1,7-octadiene-3,6-diol and 1,7-octadiene-2,6-diol remain largely unreported in vendor specifications, creating procurement uncertainty .

Handling & storage
Data to verify
Soluble in DCM, EtOAc, MeOH; storage –20°C
Pre-characterized parameters support reproducible lab handling.
Supplier data; independent validation recommended.
Solubility Storage Stability Laboratory Handling

Preferred Application Scenarios for 1,7-Octadiene-4,5-diol Based on Technical Evidence


Synthesis of 3-Butenal for Antiviral Nucleoside Phosphonate Production

When the synthetic target is the 2′,2′-difluoro 5′-nor-carbocyclic phosphonic acid nucleoside scaffold, 1,7-octadiene-4,5-diol is the only diene-diol intermediate with a published, validated route. Periodate cleavage of the vicinal diol generates 3-butenal, the key C4-building block, while the terminal alkenes remain intact for subsequent transformations [1][2].

Ring-Closing Metathesis to Cyclohexene Derivatives with Allylic Functionality

The terminal 1,7-diene geometry of 1,7-octadiene-4,5-diol makes it a competent substrate for ruthenium-catalyzed ring-closing metathesis, producing cyclohexene derivatives bearing two allylic alcohol handles. This scaffold has been employed in the synthesis of difluorinated cyclitol analogs via its 3,6-difluoro derivatives [1].

Precursor to Octa-1,7-diene-4,5-dione for Coordination and Materials Chemistry

Oxidation of 1,7-octadiene-4,5-diol yields octa-1,7-diene-4,5-dione, a bis-enone that serves as a chelating ligand or cross-linking monomer. The 99% purity specification of the starting diol ensures higher yield and purity of the resulting dione for polymer and coordination chemistry applications [1].

Asymmetric Synthesis and Chiral Auxiliary Development

The two undefined stereogenic centers at C-4 and C-5 permit resolution or asymmetric induction to furnish enantiopure diols. These enantioenriched 4,5-diols are valuable chiral building blocks for the synthesis of cyclitols, inositols, and other polyoxygenated natural product analogs, as demonstrated in fluorinated cyclitol synthesis [1].

Application
Selection Property
Validation Focus
3-Butenal synthesis for nucleoside phosphonates
Vicinal diol oxidative cleavage fitness
Periodate cleavage and cross-coupling sequence validation
Ring-closing metathesis to cyclohexene derivatives
Terminal diene geometry
Ruthenium-catalyzed RCM and difluorinated cyclitol synthesis
Bis-enone precursor for coordination chemistry
Purity specification for oxidation
Dione yield and coordination complex homogeneity
Chiral building block for asymmetric synthesis
Undefined C-4/C-5 stereocenters
Resolution or asymmetric induction for cyclitols and inositols
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